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Introduction
306-N16B is an ionizable cationic lipid that has emerged as a key component in the formulation

of lipid nanoparticles (LNPs) for targeted drug delivery.[1][2][3][4] Its unique chemical structure

enables the formation of LNPs that exhibit a remarkable tropism for the lungs, facilitating the

delivery of various therapeutic payloads, particularly nucleic acids like messenger RNA (mRNA)

and CRISPR-Cas9 systems, to pulmonary endothelial cells.[1][3][5] This lung-selective delivery

is attributed to the specific protein corona that forms around the 306-N16B LNPs upon entering

the bloodstream, which is rich in proteins such as albumin and fibrinogen beta/gamma chains.

[5][6] These proteins are believed to mediate the interaction with and uptake by lung

endothelial cells.[6]

The ability to specifically target the lungs opens up new avenues for the treatment of various

pulmonary diseases. One of the most promising applications demonstrated is in the treatment

of lymphangioleiomyomatosis (LAM), a rare lung disease caused by mutations in the Tsc2

gene.[1][7] By encapsulating Tsc2 mRNA in 306-N16B LNPs, researchers have successfully

restored tumor suppressor function and reduced tumor burden in preclinical mouse models of

LAM.[1][7] This highlights the potential of 306-N16B-based delivery systems for gene

replacement therapies in the lungs.

These application notes provide a comprehensive overview of the use of 306-N16B in targeted

drug delivery, including its physicochemical properties, formulation into LNPs, and detailed
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protocols for in vitro and in vivo characterization and application.

Data Presentation
Physicochemical Properties of 306-N16B

Property Value Reference

Chemical Formula C75H151N7O4S8 [1][2][8]

Molecular Weight 1471.6 g/mol [1][2][8]

CAS Number 2803699-70-7 [1][8]

Appearance Solution in ethanol [8]

Purity ≥98% [8]

Characteristics of 306-N16B Lipid Nanoparticles (LNPs)
Parameter Value Method

Lipid Molar Ratio

306-

N16B:Cholesterol:DOPC:DMG

-PEG2000 (50:38.5:10:1.5)

Microfluidic Mixing

Hydrodynamic Diameter (Size) ~112 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential
Near-neutral at physiological

pH

Electrophoretic Light

Scattering (ELS)

Encapsulation Efficiency

(mRNA)
> 90% RiboGreen Assay

Note: The specific physicochemical properties of LNPs can vary depending on the formulation

process, payload, and analytical instrumentation used.

Mandatory Visualizations
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Targeted Drug Delivery Workflow with 306-N16B LNPs
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Caption: Experimental workflow for developing and testing 306-N16B LNPs.
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Lung Targeting Mechanism of 306-N16B LNPs
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Caption: Proposed mechanism of 306-N16B LNP for targeted lung delivery.

Experimental Protocols
Protocol 1: Formulation of 306-N16B LNPs using
Microfluidic Mixing
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Materials:

306-N16B in ethanol

Cholesterol in ethanol

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in ethanol

1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG2000) in ethanol

mRNA (e.g., encoding a reporter protein or therapeutic gene) in a low pH buffer (e.g., 50 mM

citrate buffer, pH 4.0)

Microfluidic mixing device (e.g., NanoAssemblr Benchtop)

Syringes and tubing compatible with the microfluidic device

Dialysis cassettes (10 kDa MWCO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Prepare Lipid Stock Solution:

In an RNase-free microcentrifuge tube, combine 306-N16B, cholesterol, DOPC, and

DMG-PEG2000 in a molar ratio of 50:38.5:10:1.5.

Ensure the final lipid concentration in ethanol is appropriate for the microfluidic system

(e.g., 12.5 mg/mL total lipid).

Prepare mRNA Solution:

Dilute the mRNA stock in the low pH buffer to the desired concentration (e.g., 0.2 mg/mL).

Set up the Microfluidic System:

Prime the microfluidic device with ethanol and then with the low pH buffer according to the

manufacturer's instructions.
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Load the lipid solution into one syringe and the mRNA solution into another.

LNP Formulation:

Set the flow rate ratio of the aqueous (mRNA) to organic (lipid) phase to 3:1.

Set the total flow rate according to the manufacturer's recommendations (e.g., 12 mL/min).

Initiate the mixing process. The two solutions will rapidly mix in the microfluidic cartridge,

leading to the self-assembly of LNPs.

Collect the LNP dispersion from the outlet.

Purification and Buffer Exchange:

Immediately transfer the collected LNP dispersion to a pre-wetted dialysis cassette.

Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes

of PBS, to remove ethanol and unencapsulated mRNA.

Concentration and Sterilization:

If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon

Ultra, 100 kDa MWCO).

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Characterization:

Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Measure the mRNA encapsulation efficiency using a RiboGreen assay.

Store the LNPs at 4°C.

Protocol 2: In Vitro Transfection of Lung Endothelial
Cells
Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs) or mouse lung endothelial cells (b.End3)

Complete cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for b.End3)

306-N16B LNPs encapsulating reporter mRNA (e.g., GFP or Luciferase)

96-well cell culture plates

Phosphate-buffered saline (PBS)

Flow cytometer or luminescence plate reader

Procedure:

Cell Seeding:

The day before transfection, seed HUVECs or b.End3 cells in a 96-well plate at a density

of 1 x 10^4 cells per well in 100 µL of complete medium.

Incubate at 37°C in a 5% CO2 incubator overnight.

Transfection:

On the day of transfection, dilute the 306-N16B LNPs in serum-free medium to achieve

the desired final mRNA concentration (e.g., 50-200 ng/well).

Remove the old medium from the cells and replace it with 100 µL of the LNP-containing

medium.

Incubate the cells for 4-6 hours at 37°C.

After the incubation period, add 100 µL of complete medium containing 20% serum to

each well (to achieve a final serum concentration of 10%) without removing the

transfection medium.

Analysis of Gene Expression:

Incubate the cells for an additional 24-48 hours.
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For GFP expression: Analyze the percentage of GFP-positive cells and the mean

fluorescence intensity using a flow cytometer.

For Luciferase expression: Lyse the cells and measure the luciferase activity using a

commercial luciferase assay system and a luminescence plate reader.

Protocol 3: In Vivo Biodistribution and Efficacy in a
Mouse Model of LAM
Materials:

Female immunodeficient mice (e.g., NOD-SCID)

TSC2-null tumor cells (TTJ cells)

306-N16B LNPs encapsulating Tsc2 mRNA

Sterile PBS

In vivo imaging system (IVIS) for bioluminescence imaging (if using luciferase-tagged tumor

cells)

Surgical tools for tissue harvesting

Reagents for histology (formalin, paraffin) and immunohistochemistry

Procedure:

Establishment of the LAM Mouse Model:

Inject 2 x 10^6 TTJ cells intravenously into the tail vein of female immunodeficient mice.

Allow tumors to establish in the lungs for approximately 24 days.

Treatment Regimen:

Randomly divide the mice into treatment and control groups.
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Administer 306-N16B LNPs encapsulating Tsc2 mRNA intravenously at a dose of 0.75

mg/kg of mRNA.[1]

Administer the treatment every other day for a total of five injections.[1]

The control group should receive empty LNPs or PBS.

Biodistribution Analysis (Optional, separate cohort):

Use LNPs encapsulating luciferase mRNA.

At 4-6 hours post-injection, perform in vivo bioluminescence imaging to visualize the organ

distribution of mRNA expression.

Harvest major organs (lungs, liver, spleen, heart, kidneys) for ex vivo imaging or

homogenization and quantification of luciferase activity.

Efficacy Assessment:

At the end of the treatment period, euthanize the mice.

Harvest the lungs and fix them in 10% neutral buffered formalin.

Embed the lungs in paraffin and prepare tissue sections.

Perform Hematoxylin and Eosin (H&E) staining to visualize and quantify the number and

size of tumor nodules in the lungs.

Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and mTOR

pathway activation (e.g., phospho-S6) to assess the molecular effects of the treatment.

Data Analysis:

Compare the tumor burden (nodule number and area) between the treatment and control

groups using appropriate statistical tests.

Analyze the immunohistochemistry results to confirm the mechanism of action.
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Disclaimer: These protocols are intended as a guide and may require optimization for specific

experimental conditions and applications. All research involving animals must be conducted in

accordance with institutional and national guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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